2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
Description
This compound is a naphthalene-derived aromatic acid ester featuring a phenoxy substituent at position 8, a trifluoromethylsulfonyloxy (triflate) group at position 4, and a methyl ester functional group. The triflate group is a strong electron-withdrawing moiety, enhancing reactivity in substitution reactions, while the phenoxy group may influence steric and electronic properties.
Properties
Molecular Formula |
C19H13F3O6S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
methyl 8-phenoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H13F3O6S/c1-26-18(23)12-10-15-14(17(11-12)28-29(24,25)19(20,21)22)8-5-9-16(15)27-13-6-3-2-4-7-13/h2-11H,1H3 |
InChI Key |
IMURCWIRCPJLKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2OC3=CC=CC=C3)C(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves multiple steps. One common method starts with the preparation of 2-Naphthalenecarboxylic acid, which is then subjected to esterification to form the methyl ester. The phenoxy group is introduced through a nucleophilic substitution reaction, and the trifluoromethylsulfonyl group is added using a sulfonylation reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
2-Naphthalenecarboxylic Acid, 7-(Phenylmethoxy)-4-[[(Trifluoromethyl)Sulfonyl]Oxy]-, Ethyl Ester (CAS 1160271-23-7)
- Substituents : Phenylmethoxy at position 7, triflate at position 4, ethyl ester.
- Molecular Formula : C21H17F3O6S.
- Key Differences: The ethyl ester increases molecular weight (454.42) compared to the methyl ester variant.
8-Chloro-4-Hydroxy-2-Naphthalenecarboxylic Acid Methyl Ester (CAS 127265-99-0)
- Substituents : Chloro at position 8, hydroxyl at position 4, methyl ester.
- Molecular Formula : C12H9ClO3 (MW 236.65).
- Key Differences: The hydroxyl group at position 4 reduces electron-withdrawing effects compared to the triflate group, likely decreasing reactivity in nucleophilic substitutions. The chloro substituent at position 8 is less electron-donating than phenoxy, affecting the aromatic ring’s electronic environment .
2-Naphthalenecarboxylic Acid, Methyl Ester
- Molecular Formula : C12H10O2 (MW 186.21).
- Key Differences: Lack of triflate and phenoxy groups simplifies the structure, reducing steric and electronic complexity. This compound serves as a baseline for studying the impact of additional substituents on properties like solubility and reactivity .
Physicochemical and Reactivity Profiles
Biological Activity
2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a complex organic compound with significant potential in medicinal chemistry and material science. This compound features a naphthalene backbone and is characterized by its unique functional groups, including a phenoxy group and a trifluoromethylsulfonyl moiety. These structural features suggest various biological activities that merit detailed investigation.
- Molecular Formula : C19H13F3O6S
- Molecular Weight : 426.38 g/mol
- CAS Number : 23239-36-3
The presence of the trifluoromethylsulfonyl group enhances the compound's reactivity, potentially leading to diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections summarize key findings from recent research.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, the trifluoromethylsulfonyl moiety may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.
Anticancer Activity
Preliminary studies suggest that derivatives of naphthalene carboxylic acids can induce apoptosis in cancer cells. The compound's ability to modulate pathways such as NF-kB and Nrf2 may contribute to its anticancer effects by regulating oxidative stress and inflammation.
Antimicrobial Effects
The presence of phenoxy groups in similar compounds has been associated with antimicrobial activity. The structural characteristics of 2-naphthalenecarboxylic acid derivatives suggest potential efficacy against various bacterial strains.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of TNF-alpha production in macrophages. |
| Study 2 | Anticancer properties | Induced apoptosis in breast cancer cell lines via ROS generation. |
| Study 3 | Antimicrobial activity | Showed effectiveness against Gram-positive bacteria in vitro. |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have shown that they can either protect against oxidative stress at low concentrations or induce apoptosis at higher doses through ROS generation.
- Cytokine Regulation : Inhibition of pro-inflammatory cytokines suggests potential therapeutic applications in chronic inflammatory diseases.
- Cell Cycle Disruption : Evidence indicates that naphthalene derivatives can interfere with cell cycle progression in tumor cells, contributing to their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
